3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one
Overview
Description
3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a dimethylamino group and a methoxy group attached to the phenyl ring, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-methoxybenzaldehyde and 3-dimethylaminopropiophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Reaction Scheme: [ \text{4-Methoxybenzaldehyde} + \text{3-Dimethylaminopropiophenone} \xrightarrow{\text{NaOH}} \text{this compound} ]
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to enhance the efficiency and yield of the product. The use of catalysts and automated systems can further improve the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the methoxy group or the double bond, leading to the formation of various oxidized products.
Reduction: Reduction of the α,β-unsaturated carbonyl system can yield the corresponding saturated ketone.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) can be employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Products may include 4-methoxybenzoic acid or other oxidized derivatives.
Reduction: The major product is 3-(Dimethylamino)-1-(4-methoxyphenyl)propan-1-one.
Substitution: Various substituted chalcones depending on the nucleophile used.
Scientific Research Applications
3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a starting material or intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can act as an electrophile due to the presence of the α,β-unsaturated carbonyl system, which can react with nucleophiles in biological systems. This reactivity can lead to the modification of proteins, enzymes, and other biomolecules, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(Dimethylamino)-1-phenylprop-2-en-1-one: Lacks the methoxy group, resulting in different chemical properties and reactivity.
3-(Dimethylamino)-1-(4-hydroxyphenyl)prop-2-en-1-one: Contains a hydroxy group instead of a methoxy group, which can affect its solubility and reactivity.
3-(Dimethylamino)-1-(4-chlorophenyl)prop-2-en-1-one: The presence of a chloro group can influence its chemical behavior and biological activity.
Uniqueness
The presence of both the dimethylamino and methoxy groups in 3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one imparts unique electronic and steric effects, making it distinct from other similar compounds. These functional groups can influence its reactivity, solubility, and biological activity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(E)-3-(dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-13(2)9-8-12(14)10-4-6-11(15-3)7-5-10/h4-9H,1-3H3/b9-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXNAUCNJLHEGGF-CMDGGOBGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC=C(C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=CC=C(C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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